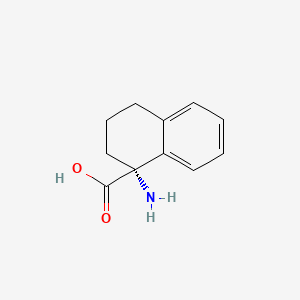

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Vue d'ensemble

Description

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: is a chiral amino acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

Hydrogenation: The naphthalene ring is partially hydrogenated to form a tetrahydronaphthalene intermediate.

Amination: Introduction of the amino group is achieved through various amination reactions, often using reagents like ammonia or amines under catalytic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient catalytic systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including neurodegenerative disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mécanisme D'action

The mechanism of action of (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.

1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group but shares the tetrahydronaphthalene core.

1-Carboxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group but shares the tetrahydronaphthalene core.

Uniqueness

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound in stereoselective synthesis and chiral resolution studies.

Activité Biologique

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (also known as 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) is a cyclic β-amino acid derivative that has garnered attention in various fields of biological research. Its unique structural properties and chiral nature make it a significant compound in medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral center adjacent to the amine group, contributing to its stereochemical properties. The presence of the tetrahydronaphthalene ring restricts molecular flexibility, making it a conformationally constrained amino acid. This structural characteristic is pivotal for its interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

| CAS Number | 79025-21-1 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily associated with its interaction with specific receptors or enzymes. Research indicates that analogs of this compound act as potent selective agonists for the human melanocortin-4 receptor (MC4R), which plays a critical role in energy homeostasis and appetite regulation . The mechanism involves binding to the receptor and activating downstream signaling pathways that influence metabolic processes.

Agonistic Activity

Studies have demonstrated that this compound analogs exhibit high selectivity for MC4R. This selectivity is crucial for developing treatments for obesity and metabolic disorders. The compounds have shown significant efficacy in preclinical models, indicating potential therapeutic benefits .

Study 1: Melanocortin Receptor Agonism

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their binding affinity and agonistic activity at MC4R. The results indicated that modifications at the carboxyl group significantly enhanced receptor selectivity and potency .

Study 2: Antioxidant Potential

A comparative analysis of antioxidant activities among various cyclic amino acids showed that certain derivatives exhibited promising DPPH radical scavenging capabilities. This suggests potential applications in oxidative stress-related conditions .

Propriétés

IUPAC Name |

(1R)-1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYFEDPFIIDANF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@](C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653202 | |

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197381-49-0 | |

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.